molecular formula C16H15N5O3S B509015 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-26-1

5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B509015
CAS No.: 871323-26-1
M. Wt: 357.4g/mol
InChI Key: OKEDIVAZOKHMQZ-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a phenyl group, a methyl group, and a sulfamoylphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include phenyl azide and a suitable alkyne derivative.

    Substitution Reactions:

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfamoyl group may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl and sulfamoyl groups, potentially altering its biological activity and chemical reactivity.

    5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the sulfamoyl group, which may affect its solubility and interaction with biological targets.

    N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which could influence its chemical stability and reactivity.

Uniqueness

The presence of both the methyl and sulfamoyl groups in 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique

Properties

IUPAC Name

5-methyl-1-phenyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-11-15(19-20-21(11)13-5-3-2-4-6-13)16(22)18-12-7-9-14(10-8-12)25(17,23)24/h2-10H,1H3,(H,18,22)(H2,17,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEDIVAZOKHMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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